(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine
CAS No.: 880812-26-0
Cat. No.: VC21526370
Molecular Formula: C11H16BrNO2
Molecular Weight: 274.15g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880812-26-0 |
|---|---|
| Molecular Formula | C11H16BrNO2 |
| Molecular Weight | 274.15g/mol |
| IUPAC Name | N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxyethanamine |
| Standard InChI | InChI=1S/C11H16BrNO2/c1-14-6-5-13-8-9-7-10(12)3-4-11(9)15-2/h3-4,7,13H,5-6,8H2,1-2H3 |
| Standard InChI Key | SNALFQZBFIGRSJ-UHFFFAOYSA-N |
| SMILES | COCCNCC1=C(C=CC(=C1)Br)OC |
| Canonical SMILES | COCCNCC1=C(C=CC(=C1)Br)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine features a benzene ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. The benzyl group is connected to a secondary amine, which is further bonded to a 2-methoxyethyl group. This structural arrangement creates a molecule with multiple functional groups capable of diverse chemical interactions.
Physical and Chemical Properties
While specific physical property data is limited in the available research, the compound can be characterized by its structural components. The presence of the bromine atom, an electronegative halogen, influences the electron distribution within the molecule. The two methoxy groups (-OCH₃) contribute to the molecule's polarity and potential hydrogen bonding capabilities. The secondary amine group (-NH-) serves as both a potential hydrogen bond donor and acceptor, further enhancing the compound's reactivity profile.
Synthetic Methodologies
Standard Synthetic Route
The synthesis of (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine typically proceeds through the reaction of 5-bromo-2-methoxybenzyl alcohol with 2-methoxyethylamine. This synthetic pathway involves a nucleophilic substitution reaction where the amine functions as the nucleophile attacking the benzyl position.
Reaction Conditions and Parameters
The reaction typically requires specific conditions to achieve optimal yields:
| Parameter | Typical Conditions |
|---|---|
| Base | Sodium hydroxide or potassium carbonate |
| Solvent | Ethanol or methanol |
| Temperature | Room temperature to slightly elevated temperatures |
| Catalyst | Optional, depending on reaction efficiency requirements |
These conditions facilitate the nucleophilic substitution reaction by deprotonating the amine to enhance its nucleophilicity.
Analytical Characterization
Spectroscopic Identification
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Aromatic protons from the benzene ring
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Methoxy protons
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Methylene protons adjacent to the nitrogen atom
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The NH proton of the secondary amine
Chemical Reactivity Profile
Functional Group Reactivity
The multiple functional groups present in (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine enable various reaction pathways:
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The bromine substituent serves as a potential site for metal-catalyzed coupling reactions
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The secondary amine can undergo further functionalization through alkylation or acylation
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The methoxy groups may participate in demethylation reactions under appropriate conditions
Applications and Research Significance
Pharmaceutical Relevance
The structural features of (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine suggest potential applications in pharmaceutical research. Related brominated methoxy compounds have demonstrated utility in medicinal chemistry, particularly in the development of receptor ligands and enzyme inhibitors. For instance, similar bromo-methoxy-pyridine derivatives have shown activity as dopamine and serotonin receptor antagonists .
Synthetic Utility
As a functionalized intermediate, this compound could serve as a valuable building block in the synthesis of more complex molecular structures. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, enabling the construction of elaborated molecular architectures.
Industrial Applications
In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. Potential approaches might include continuous flow reactors and the use of catalysts to enhance reaction efficiency and yield.
Future Research Directions
Methodology Development
Further research could focus on developing more efficient and environmentally friendly synthetic routes to (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine. This might include:
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Exploration of green chemistry approaches using less hazardous reagents
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Development of catalytic systems for more selective transformations
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Investigation of flow chemistry for continuous production
Structure-Activity Relationship Studies
Investigating the biological activity profile of this compound and its derivatives could provide valuable insights for drug discovery efforts. Systematic structural modifications and subsequent activity screening would help establish structure-activity relationships.
Materials Science Applications
Given its structural features, derivatives of this compound might find applications in materials science, particularly in the development of functional materials with specific electronic or optical properties.
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